

# Introduction: The Strategic Importance of 8-Bromoquinolin-5-amine

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## Compound of Interest

Compound Name: *8-Bromoquinolin-5-amine*

Cat. No.: B040036

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The 8-aminoquinoline scaffold is a privileged structure in drug discovery, most notably recognized in the antimalarial agent primaquine.<sup>[1]</sup> The introduction of a bromine atom at the 8-position of 5-aminoquinoline (Chemical Formula: C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>, Molecular Weight: 223.07 g/mol <sup>[2]</sup> <sup>[3]</sup>) adds a crucial vector for further synthetic diversification, such as cross-coupling reactions. However, the primary locus for initial derivatization is often the 5-amino group. This exocyclic amine is a potent nucleophile, providing a reliable handle for introducing a vast array of functional groups that can modulate the compound's physicochemical properties, biological activity, and target engagement.<sup>[4]</sup>

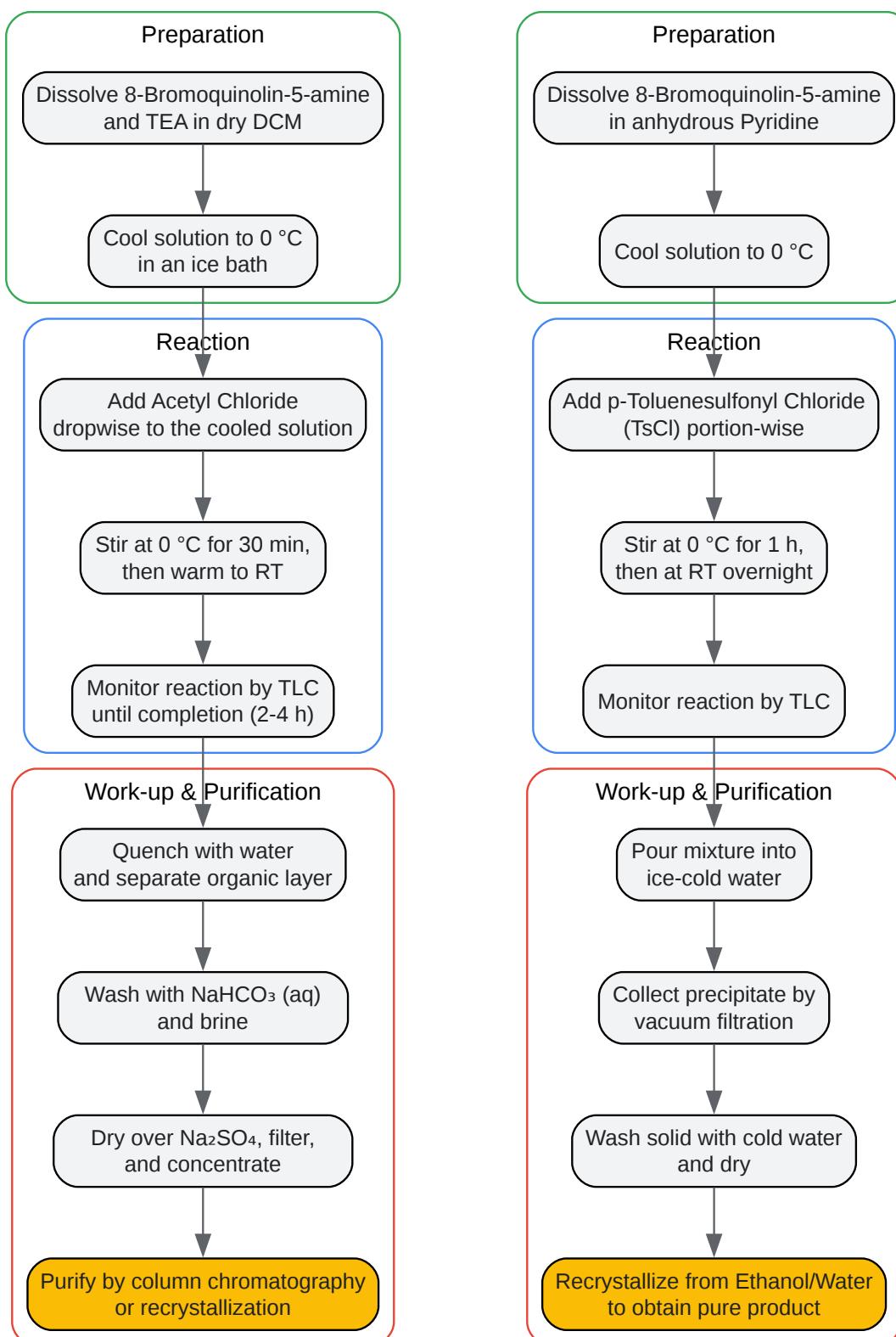
The reactivity of the amino group is influenced by the quinoline core. The nitrogen atom within the ring acts as an electron-withdrawing group, slightly deactivating the aromatic system and the exocyclic amine compared to a simple aniline. Despite this, the amine remains sufficiently nucleophilic to participate in a wide range of classical and modern organic reactions. This guide focuses on the most robust and widely applicable of these transformations.

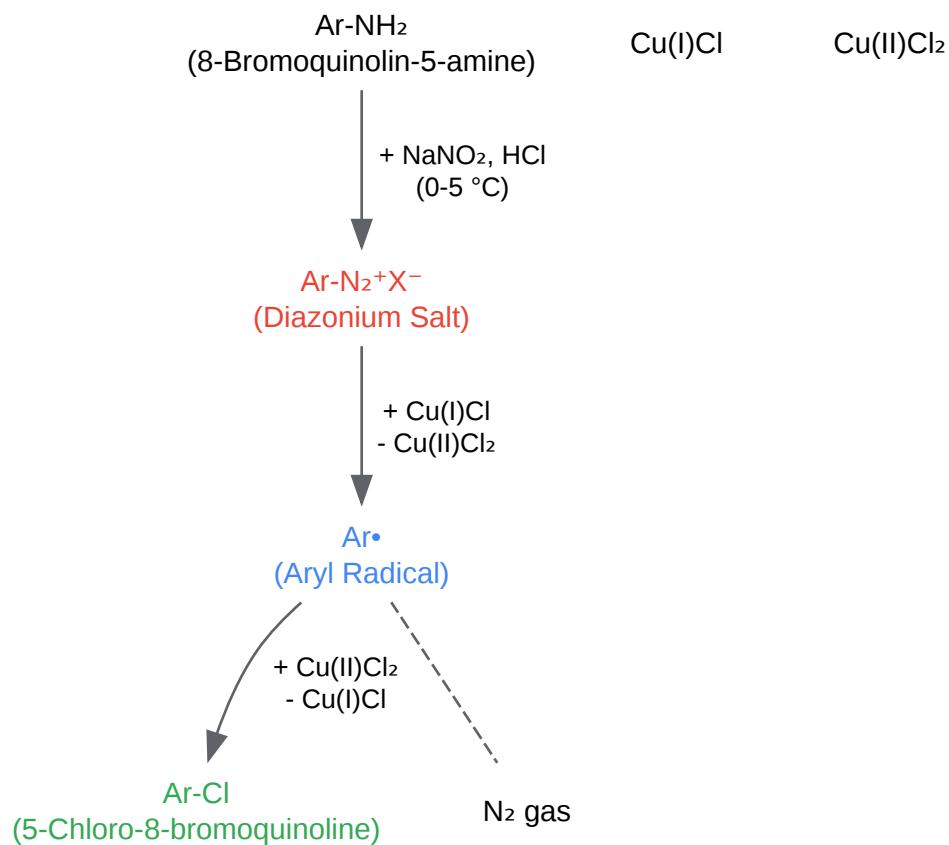
## Core Functionalization Strategies and Protocols

The functionalization of the 5-amino group can be broadly categorized into several key reaction types. Each protocol is designed to be a self-validating system, with clear steps and explanations for experimental choices.

## Acylation: Formation of Robust Amide Bonds

Acylation is one of the most fundamental and reliable methods for modifying an amino group. The reaction of **8-Bromoquinolin-5-amine** with acylating agents such as acyl chlorides or anhydrides yields stable amide derivatives. These amides are prevalent in pharmacologically active molecules and can serve as directing groups for subsequent C-H functionalization reactions.<sup>[5][6]</sup> The choice of a mild base, such as pyridine or triethylamine (TEA), is critical to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby preventing protonation of the starting amine and driving the reaction to completion.





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